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Dnp-PLAYWAR (trifluoroacetate salt) -

Dnp-PLAYWAR (trifluoroacetate salt)

Catalog Number: EVT-10919721
CAS Number:
Molecular Formula: C51H64F3N13O15
Molecular Weight: 1156.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dnp-PLAYWAR is classified as a fluorogenic substrate. It is commercially available from various suppliers, including Cayman Chemical and GLPBio, where it is cataloged under specific item numbers for ease of identification. The compound's molecular formula is complex, reflecting its multi-component structure that includes amino acids and a dinitrophenyl moiety .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dnp-PLAYWAR involves standard peptide synthesis techniques, typically utilizing solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain. The trifluoroacetate salt form is achieved by neutralizing the peptide with trifluoroacetic acid, which enhances solubility and stability in aqueous solutions.

The technical details of the synthesis include:

  • Starting Materials: Protected amino acids, coupling reagents, and solvents.
  • Deprotection Steps: Removal of protecting groups at specific stages to expose reactive functional groups.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product to achieve a purity level of over 95% .
Molecular Structure Analysis

Structure and Data

Dnp-PLAYWAR consists of a sequence of amino acids linked by peptide bonds, with a dinitrophenol group attached at the N-terminal position. The molecular weight of this compound is approximately 1152.2 g/mol. The structural formula can be represented as:

C44H61N13O13SC2HF3O2\text{C}_{44}\text{H}_{61}\text{N}_{13}\text{O}_{13}\text{S}\cdot \text{C}_2\text{HF}_3\text{O}_2

This indicates a complex arrangement that includes multiple functional groups conducive to its role as a substrate for enzymatic activity .

Chemical Reactions Analysis

Reactions and Technical Details

Dnp-PLAYWAR undergoes specific chemical reactions primarily involving hydrolysis catalyzed by matrix metalloproteinases. The cleavage of the dinitrophenol group releases fluorescence, which can be quantitatively measured. This reaction can be summarized as follows:

  1. Enzymatic Hydrolysis: The target enzyme cleaves the peptide bond adjacent to the dinitrophenol group.
  2. Fluorescence Release: Upon cleavage, the dinitrophenol moiety is removed, resulting in an increase in fluorescence intensity proportional to enzyme activity.

The reaction conditions typically require optimized pH and temperature settings to maximize enzyme activity .

Mechanism of Action

Process and Data

The mechanism of action for Dnp-PLAYWAR involves its interaction with matrix metalloproteinases. Upon binding to the active site of these enzymes, Dnp-PLAYWAR acts as a substrate that undergoes cleavage. The removal of the dinitrophenol group leads to an increase in fluorescence due to the unquenching effect on tryptophan residues within the peptide sequence.

The data supporting this mechanism includes fluorescence intensity measurements correlated with enzyme concentration, demonstrating that higher enzyme levels result in greater fluorescence output .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dnp-PLAYWAR exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous buffers at physiological pH ranges.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.
  • Purity: Greater than 95%, ensuring reliability in research applications.

These properties make Dnp-PLAYWAR suitable for various biochemical assays involving matrix metalloproteinase activity .

Applications

Scientific Uses

Dnp-PLAYWAR serves critical roles in scientific research, particularly in studies focused on:

  • Matrix Metalloproteinase Activity: Used as a tool to measure enzymatic activity in various biological samples.
  • Disease Research: Investigating conditions where matrix metalloproteinases are implicated, such as cancer metastasis and tissue remodeling.
  • Drug Development: Evaluating potential inhibitors or modulators of matrix metalloproteinase activity.

Its application in these areas underscores its importance as a research reagent in biochemistry and molecular biology .

Biochemical Function as a Protease-Specific Substrate

Fluorogenic Mechanism in Protease Activity Quantification

The core biochemical function of Dnp-PLAYWAR (trifluoroacetate salt) resides in its role as a fluorogenic protease substrate. This compound incorporates a sophisticated molecular design featuring a tryptophan residue positioned strategically near an N-terminal dinitrophenol (Dnp) group. In the intact substrate, the Dnp moiety acts as an efficient quencher of tryptophan fluorescence through a distance-dependent resonance energy transfer mechanism. This phenomenon, known as intramolecular fluorescence energy transfer (IFET) or fluorescence resonance energy transfer (FRET), renders the uncleaved peptide minimally fluorescent. Proteolytic cleavage at a specific scissile bond within the peptide sequence – typically designed to be recognized and hydrolyzed by target proteases – disrupts this quenching interaction. The subsequent physical separation of the cleavage fragments allows the tryptophan-containing fragment to exhibit its intrinsic fluorescence, thereby generating a quantifiable signal directly proportional to protease activity [1] [7].

Tryptophan Fluorescence Unquenching upon Hydrolysis

Tryptophan, an intrinsically fluorescent amino acid, possesses a high quantum yield (ΦF ≈ 0.2) and characteristic excitation (λex ≈ 280 nm) and emission (λem ≈ 350 nm) maxima. Its fluorescence is exquisitely sensitive to its local environment. In Dnp-PLAYWAR, the close proximity of the Dnp quencher group suppresses tryptophan fluorescence almost entirely. The efficiency of this quenching is critically dependent on the distance between the tryptophan indole ring and the Dnp moiety, governed by the Förster mechanism where efficiency (E) is inversely proportional to the sixth power of the distance (R) between donor (tryptophan) and acceptor (Dnp) (E = 1/(1 + (R/R0)^6)). R0, the Förster distance where transfer efficiency is 50%, is approximately 21-23 Å for the tryptophan-Dnp pair due to their spectral overlap [1] [7].

Protease-mediated hydrolysis of the peptide backbone at the designated cleavage site severs the covalent link maintaining the Dnp and tryptophan in close proximity. This allows the tryptophan-containing fragment to diffuse away. Liberated from the quenching influence of Dnp, the tryptophan regains its native fluorescence intensity. The magnitude of the resulting fluorescence increase (typically monitored at λem ~350 nm following excitation at λex ~280 nm) is directly proportional to the amount of substrate hydrolyzed over time, enabling real-time, continuous, and highly sensitive quantification of protease activity. This unquenching mechanism provides a significant signal-to-noise ratio advantage for detecting enzymatic activity [1] [7].

Table 1: Spectral Properties of Tryptophan and Dnp Relevant to Fluorogenic Substrates

ComponentExcitation Maximum (λex, nm)Emission Maximum (λem, nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)
Tryptophan~280~350~5,600~0.20
Dinitrophenol (Dnp)~363 (Max), ~410 (Shoulder)Non-fluorescent (Quencher)N/AN/A

N-Terminal Dinitrophenol (Dnp) Quenching Group Dynamics

The Dnp group serves as the critical quenching component in the Dnp-PLAYWAR substrate. Its effectiveness stems from two key properties: its strong absorption spectrum and its chemical compatibility with peptide synthesis. Dnp exhibits a broad absorption band with a maximum around 363 nm and a significant shoulder extending to approximately 410 nm. Crucially, this absorption profile overlaps extensively with the fluorescence emission spectrum of tryptophan (~300-400 nm), satisfying the fundamental requirement for resonance energy transfer. When the Dnp is positioned within the Förster distance (typically 8-10 Å is highly efficient) from the tryptophan donor, excited-state energy is transferred non-radiatively from tryptophan to Dnp. Dnp then dissipates this energy as heat rather than emitting fluorescence, resulting in the observed quenching [1] [2].

Dnp is favored in fluorogenic substrate design due to its synthetic tractability. It can be readily incorporated into peptides during solid-phase synthesis. Common strategies include using derivatives like N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid (Dpa) or Lys(Dnp), where the Dnp group is attached to the side chain of a diamino acid residue strategically placed in the peptide sequence. This positions the quencher optimally relative to the fluorescent donor (tryptophan in this case) for efficient pre-cleavage quenching. Furthermore, Dnp derivatives are relatively stable under standard assay conditions, although their stability is optimal at acidic pH (around pH 2.5) [1] [2] [6].

Table 2: Characteristics of Common Quenchers in Fluorogenic Protease Substrates

Quencher GroupAbsorption Max/Shoulder (nm)Common Fluorophore PairsKey Advantages
Dinitrophenol (Dnp)363 / 410Tryptophan, Mca, NmaGood spectral overlap, synthetically accessible, stable
Dabcyl~453Edans, FAMBroad absorption, minimal native fluorescence
QXL 520~538FAM, Cy3Red-shifted, low background in biological samples
Tyrosine(NO₂)~430Abz (Anthranilamide)Amino acid derivative, easy incorporation

Selectivity Profiling for Matrix Metalloproteinases (MMPs)

Dnp-PLAYWAR exemplifies the rational design of substrates tailored for specific protease families, particularly Matrix Metalloproteinases (MMPs). MMPs are zinc-dependent endopeptidases crucial for extracellular matrix remodeling and implicated in numerous physiological and pathological processes, including arthritis, cancer metastasis, and wound healing. Substrate selectivity arises from specific interactions between the amino acid sequence flanking the scissile bond in the substrate (denoted P1, P2, P3... towards the N-terminus and P1', P2', P3'... towards the C-terminus) and the complementary subsites (S1, S2, S3... S1', S2', S3'...) within the enzyme's active site cleft. The peptide sequence "PLAYWAR" in Dnp-PLAYWAR is engineered to present a cleavage site preferentially recognized and hydrolyzed by certain MMP subtypes over others [1] [4].

Kinetic Parameters for Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26 Catalysis

Dnp-PLAYWAR demonstrates particularly favorable kinetics with Matrix Metalloproteinase-8 (Matrix Metalloproteinase-8, Neutrophil Collagenase) and Matrix Metalloproteinase-26 (Matrix Metalloproteinase-26, Endometase/Matrilysin-2). Kinetic characterization, performed under standardized conditions (e.g., optimal pH, temperature, buffer), reveals the efficiency of substrate hydrolysis through parameters like the Michaelis constant (KM), catalytic constant (kcat), and the specificity constant (kcat/KM).

  • KM (Michaelis Constant): Reflects the affinity of the enzyme for the substrate. A lower KM indicates higher affinity. Dnp-PLAYWAR exhibits relatively low KM values for Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26 compared to other MMPs, suggesting tight binding within their active sites, likely dictated by optimal interactions between the "PLAYWAR" sequence and the enzyme subsites.
  • kcat (Catalytic Turnover Number): Represents the maximum number of substrate molecules an enzyme molecule converts to product per unit time when saturated with substrate. The kcat values for Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26 hydrolysis of Dnp-PLAYWAR are significantly higher than for many other MMPs, indicating rapid catalysis once the enzyme-substrate complex is formed.
  • kcat/KM (Specificity Constant): This is the most crucial kinetic parameter for comparing substrate efficiency between different enzymes. It represents the enzyme's catalytic efficiency for a specific substrate, incorporating both binding (KM) and catalysis (kcat). Dnp-PLAYWAR shows a significantly higher kcat/KM value for Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26 than for other MMP subtypes like Matrix Metalloproteinase-1 (Collagenase-1) or Matrix Metalloproteinase-3 (Stromelysin-1) [1] [4]. This high specificity constant underscores its utility as a selective probe for these enzymes.

The structural basis for this selectivity lies partly in the depth and character of the S1' pocket within different MMPs. Matrix Metalloproteinase-8 has a deep S1' pocket accommodating large hydrophobic P1' residues. Matrix Metalloproteinase-26 possesses a uniquely large and hydrophobic S1' pocket among the matrilysins. The specific P1' residue within the "PLAYWAR" sequence (often Trp or a similar bulky hydrophobic residue) fits optimally into these pockets, promoting productive binding and efficient catalysis. Phage display and combinatorial peptide library studies have historically informed these sequence preferences [1].

Comparative Hydrolysis Efficiency Across Matrix Metalloproteinase Subtypes

While demonstrating selectivity for Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26, Dnp-PLAYWAR can be hydrolyzed, albeit less efficiently, by other MMPs. Comparative kinetic analysis highlights the distinct hydrolysis profiles:

  • High Efficiency Substrates: Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26 consistently exhibit the highest kcat/KM values for Dnp-PLAYWAR, often exceeding those of other MMPs by one or more orders of magnitude. This makes it a valuable tool for specifically monitoring these enzymes in complex mixtures, especially when combined with specific inhibitors for validation.
  • Moderate Efficiency Substrates: Enzymes like Matrix Metalloproteinase-1 (Interstitial Collagenase), Matrix Metalloproteinase-2 (Gelatinase A), and Matrix Metalloproteinase-9 (Gelatinase B) may hydrolyze Dnp-PLAYWAR with measurable but significantly lower kcat/KM values compared to Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26. The efficiency depends on the specific sequence match and the flexibility of the enzyme's active site.
  • Low Efficiency Substrates: MMPs such as Matrix Metalloproteinase-3 (Stromelysin-1), Matrix Metalloproteinase-7 (Matrilysin-1), and Matrix Metalloproteinase-10 (Stromelysin-2) typically show minimal or negligible hydrolysis of Dnp-PLAYWAR. Their substrate preferences (e.g., preference for smaller or charged residues in P1' for Matrix Metalloproteinase-3 and Matrix Metalloproteinase-10) do not align well with the sequence presented by this substrate [1] [4].

Table 3: Comparative Kinetic Parameters of Dnp-PLAYWAR Hydrolysis by Representative Matrix Metalloproteinases

Matrix Metalloproteinase SubtypeCommon NameApproximate KM (μM)Approximate kcat (sec⁻¹)Approximate kcat/KM (sec⁻¹M⁻¹)Relative Hydrolysis Efficiency
Matrix Metalloproteinase-8Neutrophil Collagenase~5~0.15~30,000High
Matrix Metalloproteinase-26Endometase/Matrilysin-2~8~0.10~12,500High
Matrix Metalloproteinase-1Interstitial Collagenase~50~0.05~1,000Moderate
Matrix Metalloproteinase-2Gelatinase A~100~0.02~200Low
Matrix Metalloproteinase-3Stromelysin-1>200<0.005<25Very Low/Negligible
Matrix Metalloproteinase-9Gelatinase B~150~0.01~67Low

This comparative hydrolysis profile underscores the engineered selectivity of Dnp-PLAYWAR. Its primary application is the specific detection and kinetic analysis of Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26 activity in research settings, such as studying enzyme kinetics, screening for inhibitors targeting these specific MMPs, or measuring their activity in biological samples (e.g., tissue extracts, cell culture supernatants) where other MMPs may be present. The differential hydrolysis rates allow for activity profiling when combined with appropriate controls and inhibitors [1] [4].

Properties

Product Name

Dnp-PLAYWAR (trifluoroacetate salt)

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C51H64F3N13O15

Molecular Weight

1156.1 g/mol

InChI

InChI=1S/C49H63N13O13.C2HF3O2/c1-26(2)21-36(59-47(69)40-12-8-20-60(40)39-18-15-31(61(72)73)24-41(39)62(74)75)44(66)54-28(4)43(65)57-37(22-29-13-16-32(63)17-14-29)46(68)58-38(23-30-25-53-34-10-6-5-9-33(30)34)45(67)55-27(3)42(64)56-35(48(70)71)11-7-19-52-49(50)51;3-2(4,5)1(6)7/h5-6,9-10,13-18,24-28,35-38,40,53,63H,7-8,11-12,19-23H2,1-4H3,(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,69)(H,70,71)(H4,50,51,52);(H,6,7)/t27-,28-,35-,36-,37-,38-,40-;/m0./s1

InChI Key

LZCVLSCLDFIVLH-FDXVXMCESA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

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